

A Guide to the Spectroscopic Characterization of 2-Amino-4-phenylphenol

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Compound of Interest

Compound Name: 2-Amino-4-phenylphenol

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This technical guide provides an in-depth analysis of the key spectral data used to characterize the molecular structure of **2-Amino-4-phenylphenol** (CAS No: 1134-36-7), a significant compound in chemical synthesis and research.^{[1][2]} By leveraging Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we can unequivocally confirm its chemical identity. This document is intended for researchers, scientists, and professionals in drug development who rely on precise structural elucidation.

Molecular Structure and Spectroscopic Expectations

Before delving into the experimental data, a foundational understanding of the **2-Amino-4-phenylphenol** structure is crucial for predicting its spectral behavior. The molecule consists of a phenol ring substituted with an amino group (-NH₂) and a phenyl group (-C₆H₅).

- Chemical Formula: C₁₂H₁₁NO^[1]
- Molecular Weight: 185.22 g/mol ^{[1][2]}
- IUPAC Name: **2-amino-4-phenylphenol**^[1]

Structural Features:

- An aromatic phenol ring with three distinct protons.

- A second, unsubstituted phenyl ring with five protons.
- A phenolic hydroxyl (-OH) proton.
- Two amino (-NH₂) protons.
- Twelve unique carbon environments, including substituted and unsubstituted aromatic carbons.

These features will give rise to characteristic signals in their respective spectroscopic analyses.

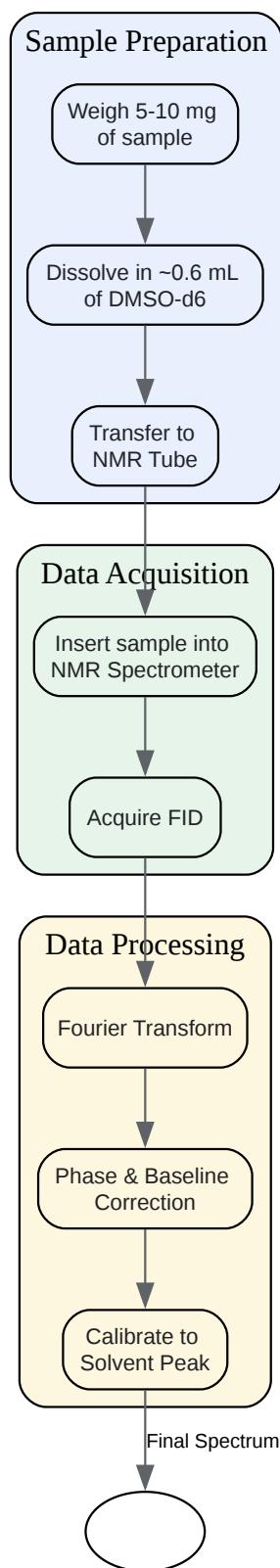
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **2-Amino-4-phenylphenol**, both ¹H and ¹³C NMR provide critical connectivity and environmental information.

¹H NMR Spectroscopy

The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments. The spectrum is typically acquired in a deuterated solvent like DMSO-d₆ to avoid signal overlap from the solvent.[3]

- Sample Preparation: Dissolve approximately 5-10 mg of **2-Amino-4-phenylphenol** in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Instrumentation: Transfer the solution to a 5 mm NMR tube.
- Data Acquisition: Acquire the spectrum on a standard NMR spectrometer (e.g., 300 or 500 MHz).
- Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (DMSO at ~2.50 ppm) as an internal standard.



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Caption: Workflow for acquiring a ^1H NMR spectrum.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
8.98 (approx.)	Singlet (broad)	1H	Phenolic -OH
7.22 - 6.79 (approx.)	Multiplet	8H	Aromatic C-H
4.48 (approx.)	Singlet (broad)	2H	Amino -NH ₂

Note: Specific chemical shifts and multiplicities for the aromatic region are often complex and overlapping, requiring higher field instruments for full resolution. The data provided is based on available reference spectra.[\[3\]](#)[\[4\]](#)

Interpretation:

- The broad singlet around 8.98 ppm is characteristic of a phenolic hydroxyl proton. Its broadness is due to hydrogen bonding and chemical exchange.
- The complex multiplet between 7.22 and 6.79 ppm integrates to eight protons, corresponding to all the protons on the two aromatic rings.
- The broad singlet at approximately 4.48 ppm corresponds to the two protons of the primary amine group. Like the hydroxyl proton, its signal is broadened by exchange processes.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

The sample preparation and instrumentation are identical to the ¹H NMR protocol. The acquisition parameters are adjusted for the lower sensitivity and wider chemical shift range of the ¹³C nucleus.

While a complete, explicitly assigned public dataset is not readily available, data from chemical suppliers and databases provide a general spectrum.[\[5\]](#) The expected signals correspond to the 12 unique carbon atoms in the structure.

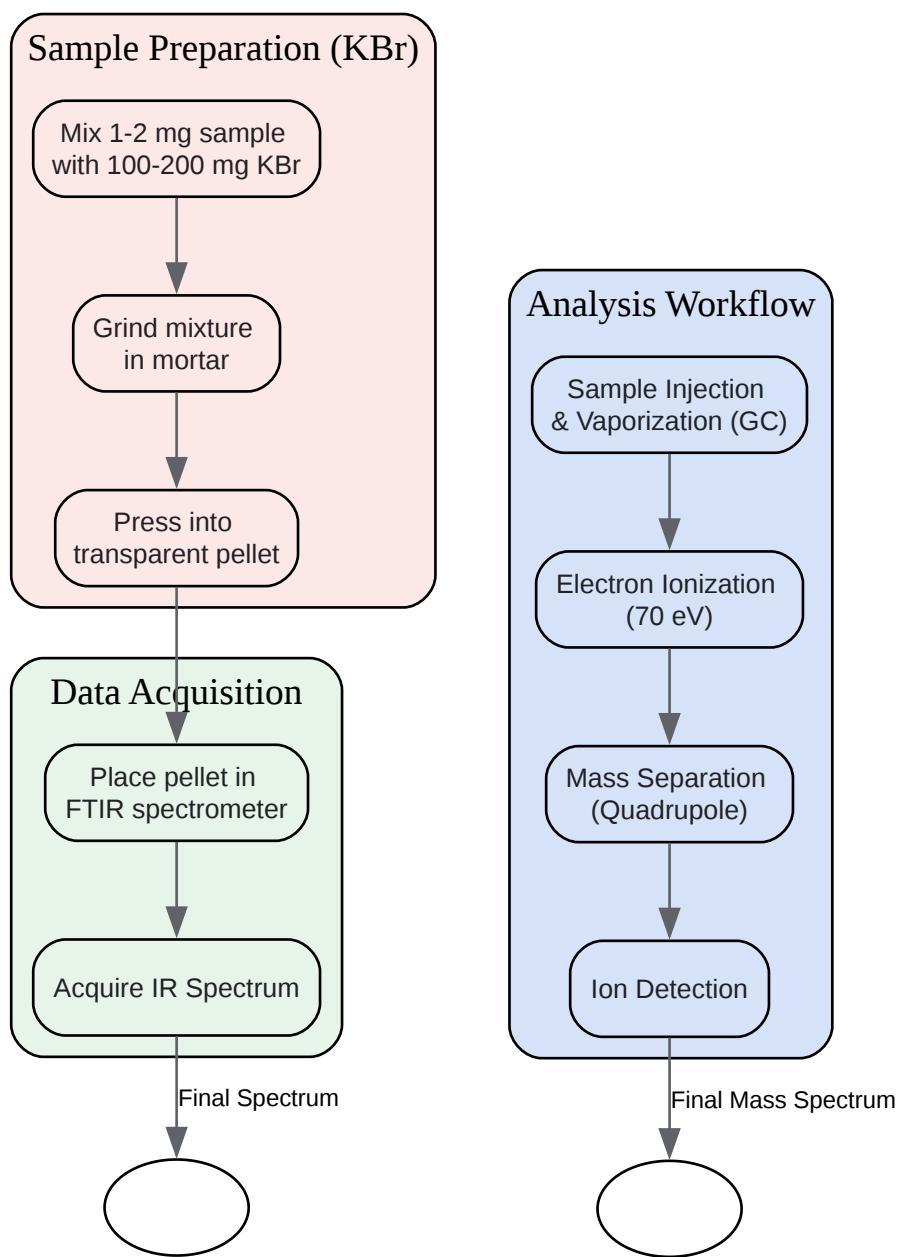
Interpretation: The spectrum will show a series of peaks in the aromatic region (typically 110-160 ppm).

- Carbons bonded to electronegative atoms (oxygen and nitrogen) will be shifted downfield. Therefore, the carbon bearing the -OH group and the carbon bearing the -NH₂ group are expected to appear at the lower end of this range (higher ppm values).
- The carbon atoms of the unsubstituted phenyl ring will show distinct signals.
- The quaternary carbons (those without attached protons) will typically have lower intensity signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes vibrations of molecular bonds.

- Sample Preparation: Grind a small amount (1-2 mg) of **2-Amino-4-phenylphenol** with approximately 100-200 mg of dry potassium bromide (KBr) powder using a mortar and pestle.
- Pellet Formation: Place the mixture into a pellet press and apply pressure to form a thin, transparent KBr pellet.
- Data Acquisition: Place the pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.

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